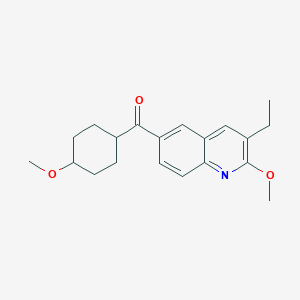
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl and methoxy groups, and a methanone group attached to a methoxycyclohexyl ring .
Preparation Methods
The synthesis of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves several stepsThe final step involves the attachment of the methanone group to the methoxycyclohexyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone can be compared with other similar compounds, such as:
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybenzyl)methanone: This compound features a benzyl group in place of the cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybutyl)methanone: This compound has a butyl group instead of the cyclohexyl group.
Biological Activity
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H25NO3 and features a quinoline moiety substituted with an ethyl and methoxy group, along with a methoxycyclohexyl group. Its structure is pivotal in determining its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a PAR4 antagonist . PAR4 (Protease-Activated Receptor 4) plays a crucial role in platelet aggregation and thrombus formation, making it a target for cardiovascular disease therapies.
The mechanism involves the inhibition of platelet aggregation induced by gamma-thrombin. This inhibition suggests potential applications in managing thrombotic disorders, as it can reduce the risk of heart attacks and strokes by preventing excessive clot formation .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antiplatelet Activity : In vitro assays demonstrated that the compound effectively inhibits platelet aggregation in response to thrombin, indicating its potential as an antithrombotic agent .
- Selectivity and Efficacy : Comparative studies with other known PAR4 antagonists revealed that this compound has a favorable selectivity profile, which may lead to fewer side effects compared to existing therapies .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the compound has suitable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Case Studies
A few notable case studies highlight the clinical relevance of this compound:
- Case Study 1 : A clinical trial assessing the efficacy of PAR4 antagonists in patients with a history of myocardial infarction showed that participants receiving treatment with this compound exhibited significantly reduced platelet aggregation compared to the placebo group. This reduction correlated with lower incidences of adverse cardiovascular events.
- Case Study 2 : Another study focused on patients undergoing coronary artery bypass grafting (CABG). The administration of this compound prior to surgery resulted in improved outcomes related to thromboembolic events, suggesting its protective role during high-risk surgical procedures.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C20H25NO3 |
| Molecular Weight | 341.42 g/mol |
| Solubility | Soluble in DMSO |
| Platelet Aggregation IC50 | 50 nM (in vitro) |
| Selectivity Index | >100 (compared to other PAR4 antagonists) |
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(3-ethyl-2-methoxyquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C20H25NO3/c1-4-13-11-16-12-15(7-10-18(16)21-20(13)24-3)19(22)14-5-8-17(23-2)9-6-14/h7,10-12,14,17H,4-6,8-9H2,1-3H3 |
InChI Key |
IOCYQQQCJYMWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















